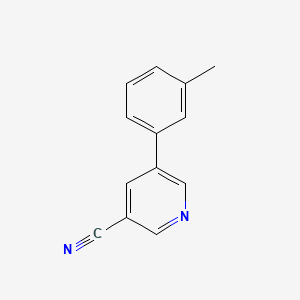
Diethyl(iodo)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(iodo)germane is an organogermanium compound with the molecular formula ( \text{C}4\text{H}{10}\text{GeI} ). It is a member of the organometallic compounds, specifically those containing germanium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl(iodo)germane can be synthesized through the reaction of diethylgermanium dichloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C}_2\text{H}_5)_2\text{GeCl}_2 + 2 \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_2\text{GeI}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production of diethyliodogermane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(iodo)germane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form diethylgermanium hydride.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Germanium dioxide (( \text{GeO}_2 ))
Reduction: Diethylgermanium hydride (( \text{(C}_2\text{H}_5)_2\text{GeH} ))
Wissenschaftliche Forschungsanwendungen
Diethyl(iodo)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cancer treatment.
Industry: It is used in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which diethyliodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium can form stable complexes with biomolecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylgermanium dichloride
- Diethylgermanium hydride
- Diethylgermanium bromide
Uniqueness
Diethyl(iodo)germane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making diethyliodogermane a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
14287-43-5 |
|---|---|
Molekularformel |
C4H11GeI |
Molekulargewicht |
258.666 |
IUPAC-Name |
diethyl(iodo)germane |
InChI |
InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
WQWPQDMIFSWMOB-UHFFFAOYSA-N |
SMILES |
CC[GeH](CC)I |
Synonyme |
Diethyliodogermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)



![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)



![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)
![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)
